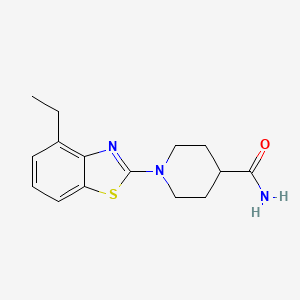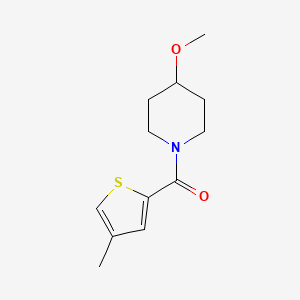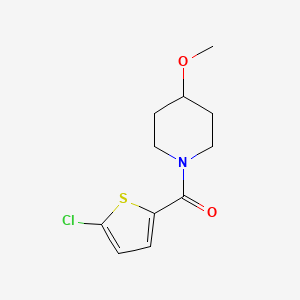![molecular formula C17H20ClN3O B6444081 3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2548998-63-4](/img/structure/B6444081.png)
3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring
Mecanismo De Acción
Target of Action
The primary targets of 3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine are currently unknown
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by the presence of nitrogen atoms in its structure .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Safety and Hazards
The safety and hazards associated with “3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine” would depend on its physical and chemical properties . For instance, if the compound is highly reactive or toxic, it could pose a risk to health and safety . Therefore, appropriate safety measures should be taken when handling this compound .
Direcciones Futuras
The future directions for research on “3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine” could include further studies on its synthesis, properties, and potential applications . For instance, new synthetic routes could be developed to improve the yield or selectivity of the synthesis . The compound could also be tested for potential applications in areas such as medicine or materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting pyridine-2-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Methoxylation: The intermediate is then reacted with methoxyamine hydrochloride to introduce the methoxy group.
Chlorination: Finally, the compound is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-2-(pyridin-2-yl)methoxypyridine
- 3-chloro-4-(pyridin-2-yl)methoxypyridine
- 3-chloro-4-(piperidin-4-yl)methoxypyridine
Uniqueness
3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is unique due to the presence of both a piperidine ring and a pyridine ring, which confer distinct chemical and biological properties. The combination of these rings allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.
Propiedades
IUPAC Name |
3-chloro-4-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-16-11-19-8-4-17(16)22-13-14-5-9-21(10-6-14)12-15-3-1-2-7-20-15/h1-4,7-8,11,14H,5-6,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGQQQZBKYMJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B6443998.png)
![5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6444003.png)
![4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444013.png)
![3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine](/img/structure/B6444020.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6444026.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine](/img/structure/B6444033.png)



![3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444077.png)
![2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444085.png)
![2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444093.png)
![3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6444100.png)
![2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444110.png)
